molecular formula C14H12Cl2N8O2 B11710979 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11710979
M. Wt: 395.2 g/mol
InChI Key: ARRDCJSQFKZKSQ-NGYBGAFCSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, dichlorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-difluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H12Cl2N8O2

Molecular Weight

395.2 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H12Cl2N8O2/c1-6(8-3-4-9(15)10(16)5-8)18-20-14(25)11-7(2)24(23-19-11)13-12(17)21-26-22-13/h3-5H,1-2H3,(H2,17,21)(H,20,25)/b18-6+

InChI Key

ARRDCJSQFKZKSQ-NGYBGAFCSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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